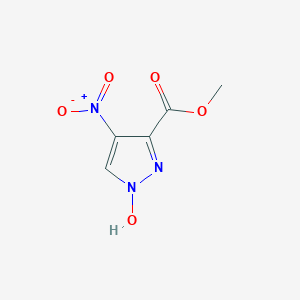
3-环戊氧基-4-甲氧基苯基异氰酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 3-Cyclopentoxy-4-methoxyphenylisocyanate involves intricate chemical processes. For instance, Xie et al. (2004) describe the synthesis of a related compound via an enantiomer resolution process, highlighting the complexity and precision required in synthesizing such chemicals (Xie, Meyers, & Robinson, 2004). Kavitha et al. (2006) and Mantelingu et al. (2007) further illustrate the synthesis of structurally related compounds, emphasizing the role of X-ray crystallography in confirming molecular structures (Kavitha et al., 2006); (Mantelingu et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds akin to 3-Cyclopentoxy-4-methoxyphenylisocyanate showcases interesting features such as unusual crystalline enantiomeric pairings and specific stereochemistry, as discussed by Xie et al. (2004). These structural analyses are crucial for understanding the compound's chemical behavior and potential applications (Xie, Meyers, & Robinson, 2004).
Chemical Reactions and Properties
Research by Hatanaka et al. (1995) and Roshchin et al. (2007) illustrates the chemical reactions involving compounds similar to 3-Cyclopentoxy-4-methoxyphenylisocyanate. These studies reveal the compound's capacity to undergo various chemical transformations, contributing to its versatility in synthetic applications (Hatanaka et al., 1995); (Roshchin, Kuznetsov, & Polunin, 2007).
Physical Properties Analysis
The physical properties, such as crystallization patterns and molecular conformations, play a significant role in determining the compound's utility and behavior in different chemical environments. The works of Kavitha et al. (2006) and Mantelingu et al. (2007) provide insights into these aspects through detailed crystallographic studies (Kavitha et al., 2006); (Mantelingu et al., 2007).
Chemical Properties Analysis
The chemical properties of 3-Cyclopentoxy-4-methoxyphenylisocyanate and related compounds, such as reactivity patterns and bond formations, are crucial for their application in synthetic chemistry. Research by Hatanaka et al. (1995) and Roshchin et al. (2007) highlights these properties, demonstrating the compound's potential in creating diverse chemical structures (Hatanaka et al., 1995); (Roshchin, Kuznetsov, & Polunin, 2007).
科学研究应用
化学合成和表征
分析剖析: 一项研究对致幻芳基环己胺进行了表征,展示了气相色谱和质谱等分析技术可以应用于与3-环戊氧基-4-甲氧基苯基异氰酸酯同一化学家族内的物质。这些方法有助于在生物基质中鉴定和定量这类化合物,突显了该化合物在法医和药理研究中的相关性 (De Paoli et al., 2013)。
催化和有机合成: 对涉及类似甲氧基苯基化合物的催化活性和合成过程的研究强调了3-环戊氧基-4-甲氧基苯基异氰酸酯在促进化学反应中的重要性。例如,在氧气存在下对相关氯苯甲醚的光解研究揭示了过氧基自由基的形成过程,展示了该化合物在合成有机化学中的潜在作用 (Silva et al., 2006)。
生物活性和治疗应用
生物相容性和血液相容性: 利用类似于3-环戊氧基-4-甲氧基苯基异氰酸酯的衍生物合成和评估聚醚脲醚已被研究其生物相容性和血液相容性。这些聚合物展示了在体内应用的潜力,特别是在生物医学器械和植入物中,表明了该化合物在医用材料科学中的实用性 (Basterretxea et al., 2016)。
磷酸二酯酶抑制剂: 结构与3-环戊氧基-4-甲氧基苯基衍生物相关的化合物已被确认为有效的磷酸二酯酶4(PDE4)抑制剂。这些发现暗示了该化合物在治疗呼吸道疾病如慢性阻塞性肺疾病(COPD)和炎症症状中的潜在治疗应用,突显了该化合物在药物开发中的相关性 (Brullo et al., 2014)。
荧光传感器: 利用甲氧基苯基环[3,2,2]嗪衍生物开发金属离子荧光传感器展示了该化合物在分析化学中的应用。这些传感器提供选择性和敏感性检测能力,可能在环境监测和药物分析中有用 (Gopal et al., 2016)。
安全和危害
未来方向
属性
IUPAC Name |
2-cyclopentyloxy-4-isocyanato-1-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-12-7-6-10(14-9-15)8-13(12)17-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXGNTYFJGXXAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371003 |
Source


|
| Record name | 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentoxy-4-methoxyphenylisocyanate | |
CAS RN |
185300-51-0 |
Source


|
| Record name | 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185300-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)


![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)







![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)